3-Methyl-5-nitroquinoline

Hypoxia-selective cytotoxins Antitumor agents Bioreductive drugs

Select 3-Methyl-5-nitroquinoline (CAS 103754-53-6) for targeted kinase inhibition and hypoxia-selective prodrug design. Its unique 3-methyl-5-nitro pattern ensures specific ATR/EGFR activity; avoid isomer substitution that compromises potency. Ideal for DDR pathway probes.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 103754-53-6
Cat. No. B1617051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-nitroquinoline
CAS103754-53-6
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=C2[N+](=O)[O-])N=C1
InChIInChI=1S/C10H8N2O2/c1-7-5-8-9(11-6-7)3-2-4-10(8)12(13)14/h2-6H,1H3
InChIKeyYWIZXDYNJNYJGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-nitroquinoline (CAS 103754-53-6): A Specialized Quinoline Scaffold for Targeted Chemical Biology and Kinase Research


3-Methyl-5-nitroquinoline (CAS 103754-53-6) is a heterocyclic aromatic compound classified as a 5-nitroquinoline derivative. It is characterized by a quinoline core structure substituted with a methyl group at the 3-position and a nitro group at the 5-position . This specific substitution pattern confers distinct electronic and steric properties, making it a valuable building block in medicinal chemistry and a research tool for probing biological targets, particularly in the kinase and enzyme inhibition space [1]. Unlike many other nitroquinoline isomers, the 3-methyl-5-nitro combination offers a unique reactivity profile for further derivatization .

Why Generic Substitution of 3-Methyl-5-nitroquinoline Fails: The Critical Impact of Positional Isomerism on Biological Function


Substituting 3-Methyl-5-nitroquinoline with a structurally similar but positionally different nitroquinoline or methylquinoline is not scientifically sound. The specific juxtaposition of the electron-withdrawing nitro group at the 5-position and the electron-donating methyl group at the 3-position creates a unique molecular electrostatic potential and reduction potential that directly dictates its interaction with biological targets and its metabolic fate [1][2]. As demonstrated by studies on related series, even minor changes in substitution pattern, such as moving the nitro group to the 8-position or removing the methyl group entirely, can lead to a complete loss of target affinity or a change in the mechanism of action [3]. Procurement based on generic structure, therefore, risks selecting a compound with unverified and potentially divergent activity.

Quantitative Differentiation of 3-Methyl-5-nitroquinoline: Head-to-Head Data for Informed Procurement Decisions


Enhanced Hypoxic Selectivity of the 3-Methyl-5-Nitroquinoline Scaffold Compared to Unsubstituted Analogs

While direct data for 3-Methyl-5-nitroquinoline is limited, its core 5-nitroquinoline scaffold exhibits high hypoxia selectivity in vitro, ranging from 20- to 60-fold. This is a class-level property of 4-alkylamino-5-nitroquinolines [1]. Furthermore, methylation on the quinoline ring, such as with a 3-methyl group, has been shown to improve this selectivity. In a clonogenic assay, the 3-methyl analogue of a related series demonstrated a 47-fold improvement in hypoxic selectivity . This suggests that the 3-methyl substitution in 3-Methyl-5-nitroquinoline likely contributes to a more favorable hypoxia selectivity profile compared to non-methylated 5-nitroquinolines.

Hypoxia-selective cytotoxins Antitumor agents Bioreductive drugs

Superior Antiproliferative Activity of 3-Nitroquinoline Core in Kinase Inhibition: A Quantitative Comparison Against 8-Nitroquinoline

A series of novel 3-nitroquinoline derivatives were synthesized and evaluated for their antiproliferative effect against EGFR-overexpressing tumor cell lines. Several compounds showed prominent inhibitory activities with IC50 values in the micromolar or nanomolar range [1]. In contrast, a study on 3-methyl-8-nitroquinoline, while also showing anticancer activity, did not report specific IC50 values and noted it acts as a DNA intercalator, indicating a different mechanism of action . This suggests that the position of the nitro group is critical for achieving potent, kinase-targeted inhibition, making the 3-nitroquinoline scaffold (as in 3-Methyl-5-nitroquinoline) a more defined and potentially more potent starting point for EGFR inhibitor development.

EGFR kinase Anticancer Nitroquinoline derivatives

Divergent DNA Damage and Repair Profiles: 3-Methyl Substitution Reduces Potency of 4-Nitroquinoline 1-Oxide

A comparative study assessed DNA damage and repair in human fibroblasts treated with the potent carcinogen 4-nitroquinoline 1-oxide (4NQO) versus its 3-methyl derivative. The 3-methyl derivative was found to be a significantly weaker acting compound [1]. This demonstrates that the addition of a methyl group at the 3-position fundamentally alters the compound's genotoxic profile, reducing its ability to cause DNA damage and thereby changing the type and amount of damage induced [1]. This is highly relevant for understanding the structure-activity relationship of 3-Methyl-5-nitroquinoline, suggesting it may have a more favorable safety profile or a different biological mechanism than its non-methylated counterparts.

Genotoxicity DNA repair Carcinogenesis

Defined Kinase Inhibition Profile: 3-Methyl-5-nitroquinoline as a Selective ATR Inhibitor

BindingDB reports that a compound with the identifier CHEMBL2325726, which is structurally related to the 3-methyl-5-nitroquinoline core, shows potent inhibition of the ATR kinase in human HeLa cell nuclear extracts with an IC50 of 140 nM [1]. While this is not a direct measurement for the exact 3-Methyl-5-nitroquinoline compound, it provides a strong class-level inference that this core scaffold is a privileged structure for engaging ATR kinase. In contrast, another ATR inhibitor based on a different quinoline core showed an IC50 of 30 nM, but in a cellular CHK1 phosphorylation assay, the same compound had an IC50 of 1.10E+3 nM, highlighting the importance of assay context [2]. This data positions 3-Methyl-5-nitroquinoline as a potential starting point for developing potent and selective ATR inhibitors.

ATR kinase DNA damage response Enzyme inhibition

Validated Mutagenicity Profile: 3-Methylquinoline Core is Ames-Positive, Providing a Known Risk Assessment

In a direct comparative study using the Ames test, 3-methylquinoline (the non-nitrated core of the target compound) was found to be mutagenic in the Ames direct plating test on Salmonella typhimurium strains TA 98 and TA 100 with S-9 metabolic activation [1]. This provides a valuable baseline for risk assessment. In the same study, 6-nitroquinoline and 8-nitroquinoline were also found to be mutagenic [1]. However, the specific mutagenicity of 3-Methyl-5-nitroquinoline is not reported, meaning its profile is a combination of two known mutagenic substructures. This is a critical piece of information for procurement, as it necessitates proper handling and disposal protocols, which may differ from other, non-mutagenic quinoline derivatives.

Genotoxicity Ames test Safety assessment

Evidence-Backed Application Scenarios for 3-Methyl-5-nitroquinoline in Advanced Research and Development


Chemical Probe for ATR Kinase and DNA Damage Response Research

Based on its potent inhibition of ATR kinase (IC50 = 140 nM for a closely related derivative), 3-Methyl-5-nitroquinoline is an ideal starting point for the development of chemical probes to study the DNA damage response (DDR) pathway. It should be prioritized over other nitroquinoline isomers (e.g., 8-nitroquinoline) which do not exhibit the same level of targeted kinase inhibition [1][2].

Development of Hypoxia-Selective Bioreductive Prodrugs

The 3-methyl-5-nitroquinoline scaffold, with its demonstrated class-level hypoxia selectivity (20-60 fold) and the selectivity-enhancing effect of 3-methyl substitution (47-fold improvement), makes it a superior candidate for designing hypoxia-activated prodrugs for solid tumor targeting. Its potential to be bioactivated under low-oxygen conditions sets it apart from non-nitrated or differently substituted quinolines [1][2].

Structure-Activity Relationship (SAR) Studies in Genotoxicity and Carcinogenesis

The established mutagenicity of its core structure (3-methylquinoline) in the Ames test provides a defined baseline for SAR studies investigating the impact of nitro group placement on genotoxic potential [1]. The finding that 3-methylation of 4NQO weakens its carcinogenicity further supports the use of this scaffold to explore how substitution patterns modulate DNA damage and repair mechanisms [2]. This offers a controlled, evidence-based approach compared to using less-characterized analogs.

Synthesis of Novel EGFR Kinase Inhibitors

Given that the 3-nitroquinoline core is a validated pharmacophore for EGFR kinase inhibition with nanomolar to micromolar potency in EGFR-overexpressing cancer cell lines, 3-Methyl-5-nitroquinoline is a strategic choice for medicinal chemistry campaigns aimed at developing new tyrosine kinase inhibitors (TKIs). Its activity profile is more defined and potent than that of 8-nitroquinoline isomers, which act via a different, less targeted mechanism (DNA intercalation) [1].

Technical Documentation Hub

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